

Delcasertib tissue delivery optimization cardiac myocytes

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Compound Focus: Delcasertib

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Frequently Asked Questions (FAQs)

- **Q1: What was the primary issue with the systemic delivery of delcasertib in the PROTECTION AMI trial?** The trial administered **delcasertib** via **intravenous infusion** [1]. The failure of this systemic approach to show efficacy highlights a common translational gap: achieving sufficient drug concentration at the specific site of injury (the ischemic myocardium) while avoiding off-target effects and rapid clearance [2].
- **Q2: What are the key properties of an ideal targeted delivery system for cardiac therapeutics?**
An ideal system should have:
 - **High Preferential Uptake in Cardiomyocytes:** The carrier must efficiently cross the endothelial barrier and be internalized by heart muscle cells [2].
 - **Controlled Drug Release:** The system should protect its payload and allow for sustained release at the target site [2].
 - **Low Toxic Side Effects:** It should minimize drug exposure to healthy tissues [2].
 - **Low-Dose Administration:** Effective targeting should require a lower total dose than systemic delivery [2].
- **Q3: Which ligand-based targeting strategies show promise for myocardial delivery?** Researchers are functionalizing nanocarriers with ligands that bind to receptors upregulated on cardiomyocytes or in the infarcted tissue. The table below summarizes key candidates from recent literature:

Target / Ligand	Nanocarrier Type	Proposed Mechanism / Target	Key Findings / Potential
AT1 Peptide [3]	Liposomes	Binds to Angiotensin II Type 1 receptor, upregulated in injured cardiomyocytes.	In cell culture, showed a threefold increase in NP concentration in injured ventricular cardiomyocytes [3].
PCM Peptide [3]	Liposomes	A 20-mer peptide (WLSEAGPVVTVRALRGTGSW) with high affinity for cardiomyocytes.	Used in dual-modified systems with cell-penetrating peptides (e.g., TAT) to enhance both targeting and intracellular penetration [3].
cRGD Peptide [3]	PEGylated Liposomes	Binds to activated platelet GPIIb/IIIa integrins present at sites of vascular injury.	Used for targeted delivery of thrombolytics; demonstrated rapid, targeted drug release [3].
Apelin [3]	PEG-coated Liposomes	Ligand for the APJ receptor, involved in cardiac homeostasis.	PEGylation addressed the inherent instability of apelin, allowing for sustained release and reduced adverse remodeling in studies [3].
Atrial Natriuretic Peptide (ANP) [3]	Lipid Nano-construct	ANP receptors are elevated early after myocardial infarction in the infarcted myocardium.	Serves as a tag for selective targeting; complexes with DSPE-PEG for nanoparticle formulation [3].

Troubleshooting Guide: Common Experimental Hurdles

Problem & Phenomenon	Potential Root Cause	Proposed Solution / Optimization Strategy
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| **Low Cardiac Retention** Low signal/drug in heart, high in liver/spleen. | - Rapid systemic clearance.

- Non-specific uptake by the mononuclear phagocyte system.
- Inefficient extravasation and tissue penetration. | - **PEGylate nanoparticles** to create a "stealth" effect and reduce opsonization [3].
- Use the **Nano-in-Micro (NIM)** technology: formulate large microparticles (~3-5 μm) for deep lung deposition that then dissolve to release smaller nanoparticles (<2 μm) for systemic crossing [2]. | | **Inefficient Cellular Internalization** Nanocarriers accumulate in the interstitium but do not enter myocytes. | - Lack of specific cardiomyocyte-targeting motifs.
- Insufficient endocytosis. | - **Functionalize with cardiomyocyte-specific ligands** like the PCM peptide [3].
- Create **dual-modified systems** that combine a targeting ligand (e.g., PCM) with a cell-penetrating peptide (e.g., TAT) [3]. | | **Premature Payload Release** Drug leaks before reaching the target site. | - Instability of the nanocarrier in circulation.
- Sensitivity to enzymatic degradation. | - Optimize nanoparticle core material (e.g., use of stable lipid compositions like DSPE-PEG) [3].
- **Encapsulate the drug** rather than surface-conjugate it to protect it from the extracellular environment [2]. |

Experimental Protocol: Formulating Ligand-Targeted Nanoparticles

The following is a generalized protocol for creating peptide-functionalized, drug-loaded nanoparticles for cardiac targeting, synthesizing methodologies from the literature.

Objective: To prepare and characterize [Pyr1]-Apelin-13 loaded in PEG-coated liposomes for sustained release and improved cardiac targeting [3].

Materials:

- **Lipids:** DSPE-PEG, Cholesterol, Soybean Phospholipids.
- **Ligand:** DSPE-PEG-[Pyr1]-Apelin-13 conjugate.
- **Drug:** [Pyr1]-Apelin-13.
- **Solvents:** Chloroform, Methanol.
- **Equipment:** Rotary Evaporator, Probe Sonicator, Extruder with polycarbonate membranes (e.g., 100 nm).

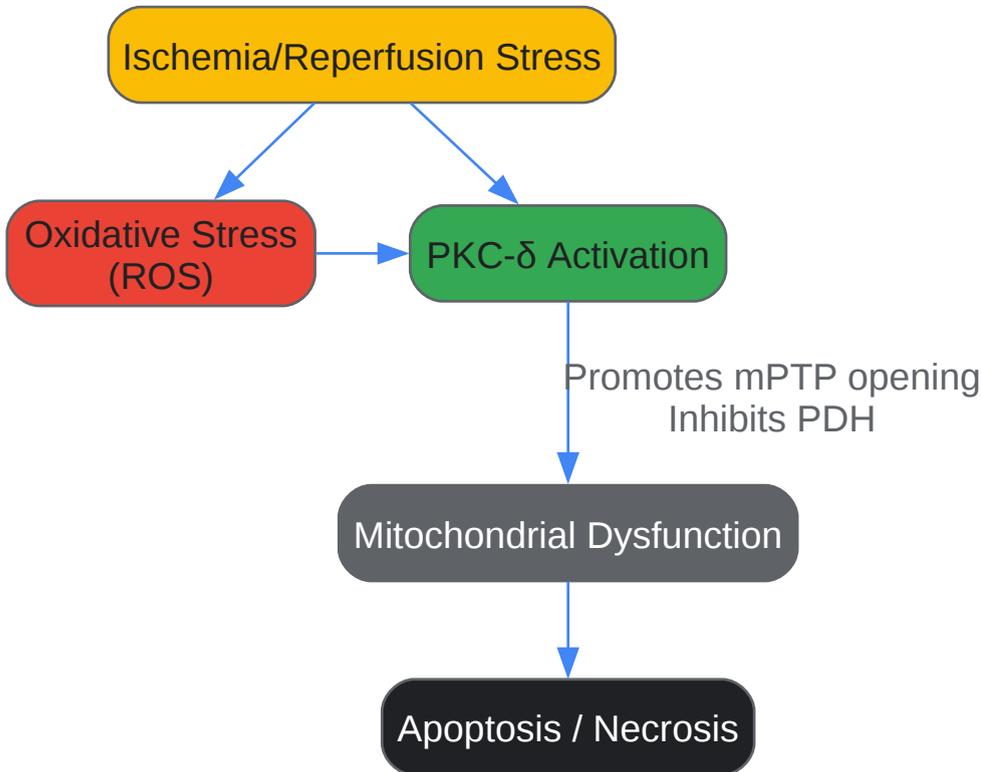
Methodology:

- **Lipid Film Preparation:** Dissolve DSPE-PEG, cholesterol, soybean phospholipids, and the DSPE-PEG-Apelin conjugate in a chloroform-methanol mixture in a round-bottom flask. Use a rotary evaporator under reduced pressure to form a thin, dry lipid film.
- **Hydration & Drug Loading:** Hydrate the dried lipid film with an aqueous buffer (e.g., PBS, pH 7.4) containing the [Pyr1]-Apelin-13 drug. Vigorously agitate above the lipid phase transition temperature to form multi-lamellar vesicles (MLVs).
- **Size Reduction:** Sonicate the MLV suspension using a probe sonicator on ice to form small, unilamellar vesicles (SUVs). Further, extrude the suspension through polycarbonate membranes of decreasing pore size (e.g., 400 nm, 200 nm, 100 nm) to achieve a homogeneous, monodisperse nanoparticle population with a target size of ~100-150 nm.
- **Purification:** Use dialysis or size exclusion chromatography to remove unencapsulated (free) drug and solvent traces.
- **Characterization:**
 - **Size and Zeta Potential:** Determine hydrodynamic diameter and polydispersity index (PDI) via Dynamic Light Scattering (DLS). Measure zeta potential using Laser Doppler Micro-electrophoresis.
 - **Drug Encapsulation Efficiency:** Separate the unencapsulated drug via ultracentrifugation or dialysis. Quantify the drug content within the liposomes using a validated HPLC-UV or LC-MS/MS method. Calculate Encapsulation Efficiency (EE%) as $(\text{Amount of drug in liposomes} / \text{Total initial drug amount}) \times 100$.
 - **In Vitro Release Profile:** Dialyze the purified liposomal formulation against a large volume of PBS (pH 7.4) at 37°C under sink conditions. Collect samples at predetermined time points and quantify the released drug to generate a release profile over 24-48 hours.

Signaling Pathway & Experimental Workflow

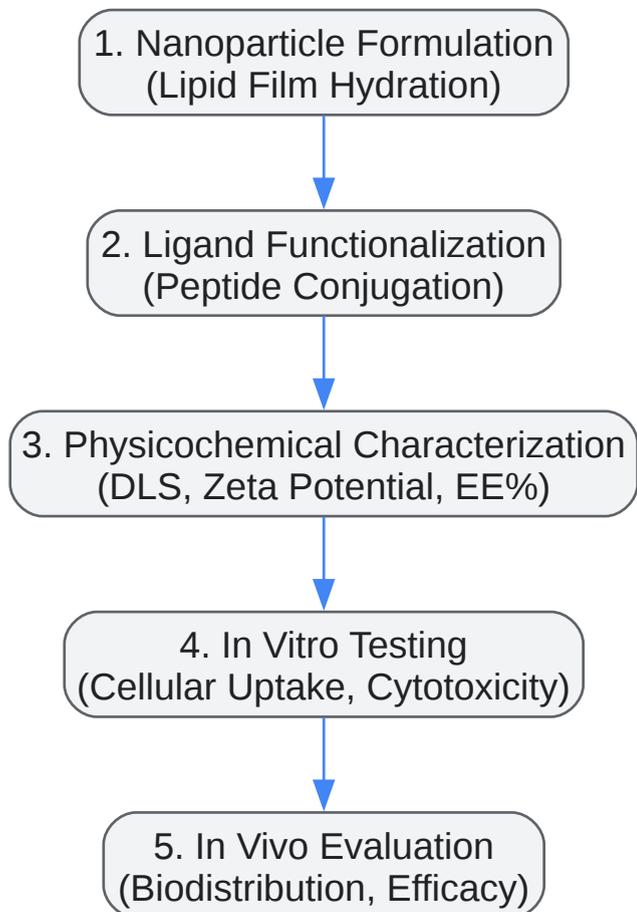
To better understand the therapeutic context and experimental process, the following diagrams outline the targeted signaling pathway and a generalized workflow for nanoparticle development.

PKC- δ Signaling Pathway in Myocardial Ischemia/Reperfusion Injury



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Workflow for Targeted Nanoparticle Development



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